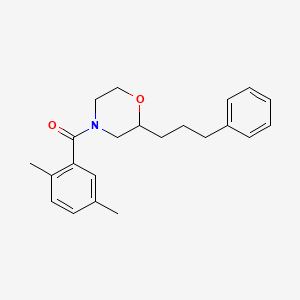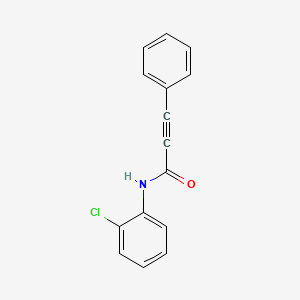![molecular formula C17H18N4S B5440379 1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole](/img/structure/B5440379.png)
1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications.
Wirkmechanismus
The mechanism of action of 1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been suggested that the compound may act as an antioxidant, reducing oxidative stress and protecting cells from damage.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole can modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole in lab experiments is its broad range of potential applications. It has been found to be effective in various disease models, making it a versatile tool for researchers. However, one limitation of the compound is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole. One area of interest is the compound's potential in the treatment of neurological disorders. Further studies are needed to elucidate the mechanism of action and determine the efficacy of the compound in animal models of these diseases. Another area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of the compound to assess its safety and potential for clinical use.
Conclusion:
1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole is a promising chemical compound with potential biomedical applications. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action and determine the efficacy and safety of the compound for clinical use.
Synthesemethoden
The synthesis of 1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole involves the reaction of 4-methyl-2-aminophenyl hydrazine and 1-(tetrahydro-3-thienyl)-1H-imidazole-2-carbaldehyde in the presence of acetic acid and ethanol. The resulting product is purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole has been extensively studied for its potential biomedical applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
2-(5-methyl-2-pyrazol-1-ylphenyl)-1-(thiolan-3-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-13-3-4-16(21-8-2-6-19-21)15(11-13)17-18-7-9-20(17)14-5-10-22-12-14/h2-4,6-9,11,14H,5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMDEEIUXJKBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=N2)C3=NC=CN3C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5440297.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)nicotinamide](/img/structure/B5440328.png)
![3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5440336.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-phenylbutanamide dihydrochloride](/img/structure/B5440340.png)
![N-{3-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B5440352.png)
![N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}nicotinamide](/img/structure/B5440355.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5440357.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5440372.png)
![7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5440381.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440390.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5440395.png)
![4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5440400.png)